

An In-depth Technical Guide to the Synthesis and Properties of 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

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This technical guide provides a comprehensive overview of **2-oxocyclohexanecarboxamide**, a valuable intermediate in organic synthesis. The document details its synthesis, physicochemical properties, and safety information, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Chemical and Physical Properties

2-Oxocyclohexanecarboxamide is a white crystalline solid.^[1] While extensive experimental data is not widely published, a compilation of computed and available experimental properties is presented below.

Table 1: Physicochemical Properties of **2-Oxocyclohexanecarboxamide**^[2]

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂	PubChem[2]
Molecular Weight	141.17 g/mol	PubChem[2]
Melting Point	127.1-129.5 °C	Patent Data[1]
Boiling Point	(Not available)	
Solubility	(Specific data not available)	
IUPAC Name	2-oxocyclohexane-1-carboxamide	PubChem[2]
CAS Number	22945-27-3	PubChem[2]

Synthesis of 2-Oxocyclohexanecarboxamide

The primary synthetic route to **2-oxocyclohexanecarboxamide** is a one-pot reaction involving the condensation of cyclohexanone and urea, followed by the hydrolysis of the resulting spirocyclic intermediate.[1][3] An alternative conceptual pathway involves the amidation of a 2-oxocyclohexanecarboxylate ester.

Method 1: One-Pot Synthesis from Cyclohexanone and Urea

This method, detailed in patent literature, offers a direct approach to **2-oxocyclohexanecarboxamide**. The reaction proceeds in two main stages: the initial condensation to form a spirolactam, and the subsequent hydrolysis to yield the final product.[1][3]

Experimental Protocol:

Step 1: Condensation

- In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine cyclohexanone, urea, a catalytic amount of a non-oxide proton acid (e.g., phosphoric acid),

and an arene solvent (e.g., xylene or toluene) to act as a water-carrying agent.[1] A typical molar ratio of cyclohexanone to urea is greater than 2:1.[3]

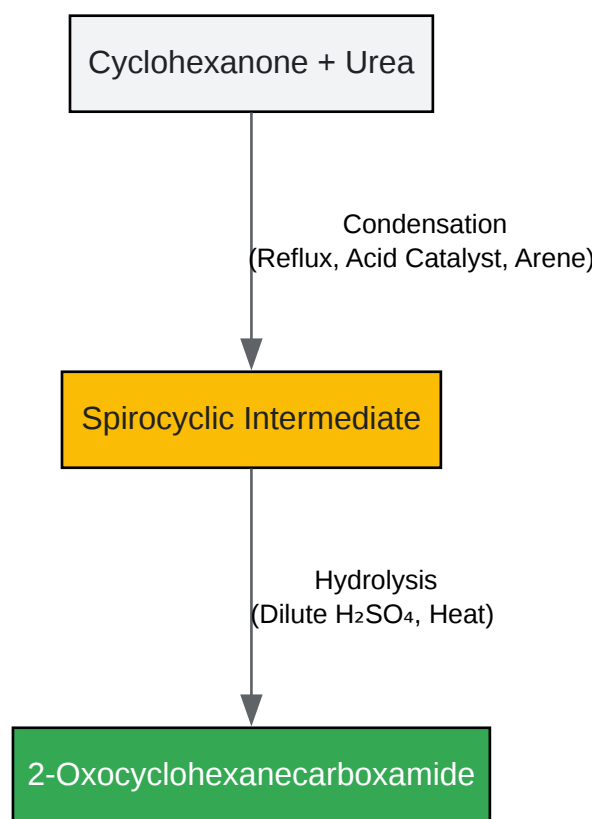
- Heat the mixture to reflux (approximately 135-140 °C) for 2.5 to 3 hours.[1] During this time, water is removed azeotropically.
- The formation of a spirocyclic intermediate occurs during this stage.

Step 2: Hydrolysis

- After the reflux period, add 1M dilute sulfuric acid to the reaction mixture.[1]
- Heat the mixture to facilitate the hydrolysis of the spiro ring.[1]
- Upon completion of the reaction, the product, **2-oxocyclohexanecarboxamide**, can be isolated. This may involve collecting and cooling the reaction mixture to induce crystallization.[1]

Yield: The total yield, based on the consumption of cyclohexanone, is reported to be in the range of 65-78%.[1]

Logical Relationship for the One-Pot Synthesis:



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One-pot synthesis workflow.

Method 2: Synthesis via Ethyl 2-Oxocyclohexanecarboxylate (Conceptual Pathway)

While a direct experimental protocol for the amidation of ethyl 2-oxocyclohexanecarboxylate to **2-oxocyclohexanecarboxamide** is not readily available in the searched literature, this pathway is a standard synthetic transformation in organic chemistry. It would involve the synthesis of the ester followed by its reaction with ammonia.

Step 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

This precursor can be synthesized from cyclohexanone and diethyl carbonate.^{[4][5]}

Experimental Protocol:

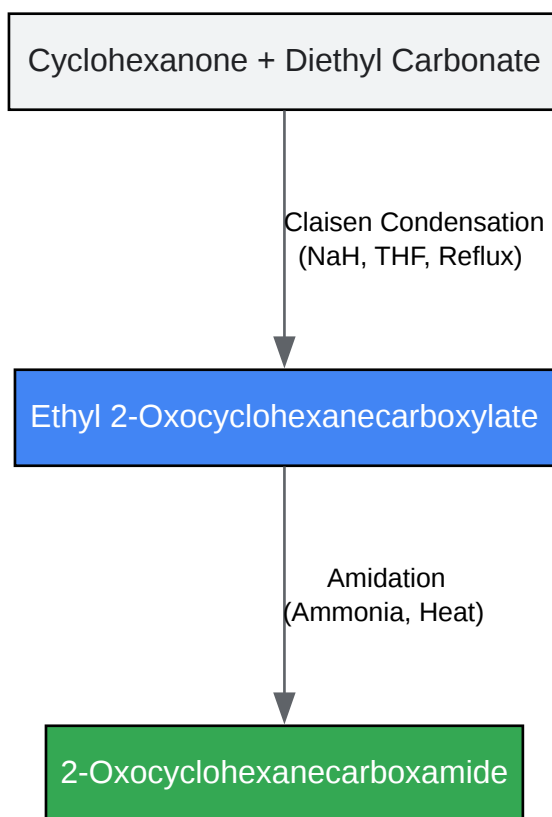
- To a flask containing diethyl carbonate and dry tetrahydrofuran (THF), add sodium hydride (NaH) under stirring.^[4]

- Heat the mixture to reflux for approximately 1 hour.^[4]
- Add a solution of cyclohexanone in anhydrous THF dropwise to the refluxing mixture over about 30 minutes.^[4]
- Continue to reflux the mixture for an additional 1.5 hours.^[4]
- After cooling, hydrolyze the mixture with 3N hydrochloric acid.^[4]
- Perform an extraction with dichloromethane (DCM), dry the combined organic layers, and evaporate the solvent to obtain ethyl 2-oxocyclohexanecarboxylate.^[4]

Step 2: Amidation (Proposed)

- The synthesized ethyl 2-oxocyclohexanecarboxylate would then be reacted with a source of ammonia (e.g., aqueous or alcoholic ammonia solution).
- This reaction would likely require heating to drive the aminolysis of the ester to the corresponding amide.
- Purification would likely involve crystallization or chromatography.

Experimental Workflow for Conceptual Synthesis:



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Properties of 2-Oxocyclohexanecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297002#2-oxocyclohexanecarboxamide-synthesis-and-properties>]

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